Urocanic Acid

Description

Contextualization of Urocanic Acid within Histidine Metabolism

This compound is a key intermediate in the metabolic breakdown of the amino acid L-histidine. wikipedia.orgebi.ac.uk This process begins with the deamination of L-histidine, a reaction catalyzed by the enzyme histidine ammonia-lyase (also known as histidase or histidinase), which removes an ammonium (B1175870) group to form this compound. wikipedia.orgcaymanchem.com In the liver, this compound is further metabolized by the enzyme urocanate hydratase (urocanase) into 4-imidazolone-5-propionic acid, which is then converted to glutamic acid. wikipedia.orgwikipedia.org This metabolic pathway is significant for amino acid catabolism and contributes to the production of other important molecules. taylorandfrancis.comontosight.ai

A deficiency in the urocanase enzyme leads to a condition called urocanic aciduria, characterized by elevated levels of this compound in the urine. wikipedia.orgwikipedia.org In the skin, particularly the stratum corneum, this compound accumulates because the necessary enzymes for its further breakdown are absent. pnas.orgaai.org It is primarily derived from the breakdown of filaggrin, a histidine-rich protein, during the differentiation of epidermal cells. wikipedia.orgtaylorandfrancis.com Initially, this compound is synthesized in its trans-isomer form. taylorandfrancis.com

Differentiating cis- and trans-Urocanic Acid: Structural and Configurational Isomerism in Biological Relevance

This compound exists as two geometric isomers: trans-urocanic acid and cis-urocanic acid. These isomers have the same chemical formula but differ in the spatial arrangement of their atoms around the carbon-carbon double bond in the acrylic acid side chain. semanticscholar.org The trans isomer is the form initially synthesized from histidine. caymanchem.comtaylorandfrancis.com

The conversion from the naturally occurring trans-urocanic acid to cis-urocanic acid is primarily driven by exposure to ultraviolet (UV) radiation, specifically UVB light. wikipedia.orgtaylorandfrancis.compnas.org This photoisomerization occurs in the skin upon exposure to sunlight. plos.org While trans-urocanic acid was once considered a natural sunscreen due to its UV-absorbing properties, the discovery of the immunosuppressive functions of its cis isomer has shifted this perspective. acs.org

The biological activities of the two isomers differ significantly. trans-Urocanic acid contributes to maintaining the acidic pH of the skin's surface. caymanchem.comresearchgate.net In contrast, cis-urocanic acid is recognized as a key mediator of UV-induced immunosuppression. pnas.orgwikipedia.org It has been shown to suppress T-cell mediated responses, including contact hypersensitivity and delayed-type hypersensitivity reactions. taylorandfrancis.comnih.gov This immunosuppressive activity is linked to its ability to activate regulatory T cells and influence cytokine production. wikipedia.orgcaymanchem.comaai.org Research indicates that cis-urocanic acid may exert its effects by acting as an agonist for the serotonin (B10506) 5-HT2A receptor. pnas.orgwikipedia.org

Table 1: Comparison of trans- and cis-Urocanic Acid

| Feature | trans-Urocanic Acid | cis-Urocanic Acid |

|---|---|---|

| Source | Enzymatic conversion from L-histidine wikipedia.orgtaylorandfrancis.com | Photoisomerization of trans-urocanic acid by UVB radiation taylorandfrancis.compnas.org |

| Primary Location | Stratum corneum of the skin, liver acs.org | Skin (following UV exposure), can be systemically distributed plos.orgresearchgate.net |

| Primary Function | Natural moisturizing factor, maintains skin acidity caymanchem.comresearchgate.net | Immunomodulation, particularly immunosuppression pnas.orgwikipedia.orgnih.gov |

| Biological Effect | Contributes to skin barrier function researchgate.net | Suppresses T-cell mediated immune responses, activates regulatory T cells wikipedia.orgcaymanchem.comtaylorandfrancis.com |

| Receptor Interaction | Not well-defined for a specific signaling role | Agonist for the 5-HT2A receptor pnas.orgwikipedia.org |

Historical Perspective on the Discovery and Initial Biochemical Characterization of this compound

This compound was first identified in 1874 by the chemist Max Jaffé, who isolated the substance from the urine of a dog, leading to its name (from the Latin urina for urine and canis for dog). wikipedia.orggoogle.comshareok.org Later, its structure was determined to be β-[imidazole-4(or 5)]-acrylic acid. semanticscholar.org

Early research in the 20th century established the link between this compound and histidine metabolism. Scientists demonstrated that certain bacteria could produce this compound from histidine. semanticscholar.org Subsequent studies confirmed its presence in dog urine after the administration of L-histidine. semanticscholar.org The enzymatic pathway involving the deamination of histidine to form this compound was elucidated through experiments with liver extracts from various animals, including rabbits and cats. semanticscholar.org

Initially, there was some debate about whether the conversion of histidine to this compound was a major metabolic pathway or a minor one, with some researchers suggesting it was only significant in abnormal states. semanticscholar.org However, further work, including isotope-trapping experiments, confirmed that this compound is a key intermediate in the degradation of histidine to glutamic acid. semanticscholar.org The discovery that UV light could convert the naturally occurring trans isomer to the cis form was another significant milestone, paving the way for understanding its role in photoimmunology. semanticscholar.orgshareok.org It wasn't until 1983 that the immunosuppressive properties of the cis isomer were discovered, sparking significant interest in the molecule. diva-portal.org

Overview of cis-Urocanic Acid's Ubiquity Across Diverse Organisms and Tissues

Cis-urocanic acid is primarily found in organisms exposed to UV radiation, due to its formation from the photoisomerization of trans-urocanic acid. Its presence is most prominent in the skin of mammals, including humans, where trans-urocanic acid accumulates in the stratum corneum. wikipedia.orgresearchgate.net Following UV exposure, cis-urocanic acid can be detected not only in the skin but can also be distributed systemically via the bloodstream. aai.orgplos.org

The precursor, trans-urocanic acid, is synthesized in the skin, liver, and brain of mammals. acs.orgresearchgate.net While the complete metabolic pathway of histidine degradation occurs in the liver, the accumulation of trans-urocanic acid is a specific feature of the epidermis.

Beyond mammals, the enzymes involved in this compound metabolism are found in a wide range of organisms. Urocanase, the enzyme that metabolizes this compound, is present in some bacteria (where the gene is known as hutU), the liver of many vertebrates, and has even been identified in plants like white clover (Trifolium repens). wikipedia.orgebi.ac.ukasm.org Some bacteria, such as Shewanella oneidensis, possess an enzyme called urocanate reductase, which allows them to use this compound in their anaerobic respiration, highlighting the diverse metabolic roles of this compound across different life forms. nih.gov this compound has also been identified as a chemoattractant for the parasitic nematode Strongyloides stercoralis, guiding it to its mammalian host through the skin. nih.govpnas.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041148 | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 17 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3465-72-3, 7699-35-6, 104-98-3 | |

| Record name | trans-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imidazol-4-ylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of Urocanic Acid Precursors

The Role of Histidine Ammonia-Lyase (HAL) in Urocanic Acid Biogenesis

Histidine ammonia-lyase (HAL), also known as histidase, is the key enzyme responsible for the biogenesis of this compound. wikipedia.orggenecards.org It catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia (B1221849). genecards.orgnih.gov

Molecular Biology and Gene Expression of HAL

In humans, the HAL enzyme is encoded by the HAL gene, located on chromosome 12q23.1. wikipedia.org The gene is a single-copy gene spanning approximately 25 kilobases and contains 21 exons. scielo.org.mx The open reading frame of the rat histidase cDNA is 1,971 base pairs, which codes for a polypeptide of 657 amino acids with a molecular weight of 72,165 Da. scielo.org.mx Several transcript variants of the HAL gene have been identified, which encode different isoforms of the enzyme. genecards.org

Mutations in the HAL gene can lead to a condition called histidinemia, which is characterized by elevated levels of histidine in the blood and a deficiency of this compound. nih.govwikipedia.org Research has identified several missense mutations in the histidase gene that are associated with this condition. wikipedia.org

The expression of the HAL gene is tissue-specific, with the highest levels observed in the liver and the epidermis. scielo.org.mx In some species, like Xenopus laevis, two HAL genes exist due to a gene duplication event, and their expression is regulated in a tissue- and developmental stage-dependent manner. nih.gov For instance, in the intestine of Xenopus laevis, the HAL2 gene is strongly and specifically activated by thyroid hormone during metamorphosis, suggesting a role for histidine catabolism in the development of adult intestinal stem cells. nih.gov

Enzymology of Histidine Deamination to trans-Urocanic Acid

Histidine ammonia-lyase is a cytosolic enzyme that belongs to the lyase family. wikipedia.orgmdpi.com The enzyme is a homotetramer with four identical active sites, each formed by amino acids from three distinct monomers. mdpi.com A unique feature of HAL is the presence of a 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor at its active site. wikipedia.orgebi.ac.uk This electrophilic cofactor is formed autocatalytically from the cyclization and dehydration of a conserved Ala-Ser-Gly tripeptide sequence within the enzyme's protein backbone. wikipedia.orgnih.gov

The catalytic mechanism of HAL involves a non-oxidative deamination of L-histidine. mdpi.com The proposed mechanism suggests that the reaction proceeds through a Friedel-Crafts-type attack. mdpi.com The amino group of the histidine substrate attacks the MIO cofactor. ebi.ac.uk Subsequently, a proton is abstracted from the beta-carbon of the substrate, leading to the elimination of ammonia and the formation of the α,β-unsaturated product, trans-urocanic acid. mdpi.comebi.ac.uk The carboxylate group of an glutamate (B1630785) residue (E414 in Pseudomonas putida) is thought to play a crucial role as a base in this catalytic process. nih.gov

Kinetic studies of HAL from various sources have been conducted. For example, the purified native histidase from rat liver showed a Km of 1.52 ± 0.43 mM for histidine with a Vmax of 1.68 ± 0.17 nmoles of this compound/min per mg of protein. scielo.org.mx A novel HAL from Geobacillus kaustophilus (GkHAL) exhibited optimal activity at a high temperature of 85 °C and a pH of 8.5. mdpi.com

Regulatory Mechanisms Governing HAL Activity and this compound Production

The activity of histidine ammonia-lyase and the subsequent production of this compound are subject to several regulatory mechanisms.

Gene Expression Regulation:

Hormonal Regulation: In rats, hepatic histidase gene expression is increased by the administration of hormones such as glucagon (B607659) and glucocorticoids. scielo.org.mx In Xenopus laevis, thyroid hormone directly regulates the expression of the HAL2 gene in the developing intestine through a thyroid hormone response element (TRE) in the gene's promoter region. nih.gov

Dietary Regulation: The ingestion of high-protein diets can increase the expression of hepatic histidase. scielo.org.mx

Enzyme Activity Regulation:

Allosteric Regulation: While not extensively detailed for HAL, some related ammonia-lyases are subject to allosteric regulation by their products or other metabolites.

Activators and Inhibitors: The existence of histidine ammonia-lyase activators has been proposed, which are proteins or compounds that bind to HAL and induce a conformational change, thereby increasing its catalytic activity. ontosight.ai Conversely, HAL antagonists are compounds that inhibit the enzyme's activity by binding to it. ontosight.ai For instance, some bacterial HAL enzymes are not inhibited by histidine analogs like histidinol. google.com

Substrate Availability:

The concentration of the substrate, L-histidine, directly influences the rate of this compound production, following Michaelis-Menten kinetics. scielo.org.mx

Metabolic Flux and Compartmentalization of this compound Synthesis

The synthesis of this compound is compartmentalized, primarily occurring in the cytosol of liver and epidermal cells where the HAL enzyme is located. scielo.org.mxwikipedia.org

In the Epidermis:

this compound is synthesized from L-histidine, which is released during the breakdown of filaggrin, a histidine-rich protein, in the process of keratinocyte differentiation. wikipedia.orgtaylorandfrancis.com

Due to the absence of the enzyme urocanase in the skin, trans-urocanic acid accumulates in the stratum corneum. scielo.org.mxpnas.org This accumulation is a key aspect of its function as a natural sunscreen. wikipedia.org

Studies have shown that the amount of this compound in the stratum corneum is sufficient to account for the acidic pH of the skin surface. researchgate.net

The production rate of this compound within the stratum corneum appears to be self-regulated by its own concentration. researchgate.net

In the Liver:

In the liver, trans-urocanic acid is an intermediate in the catabolic pathway of histidine. wikipedia.org

It is converted by the enzyme urocanate hydratase (urocanase) to 4-imidazolone-5-propionic acid, which is then further metabolized to glutamic acid. wikipedia.org This pathway integrates histidine catabolism with central carbon metabolism.

Metabolic Flux:

Metabolic flux analysis helps in understanding the rate of turnover of metabolites in a biological system.

Studies using isotope-labeled metabolites have shown that this compound is a highly concentrated metabolite in the skin. pnas.org

The flux of histidine through the HAL-catalyzed reaction is the primary determinant of this compound production. This flux can be influenced by factors that regulate HAL expression and activity, such as hormonal signals and dietary protein intake. scielo.org.mx

In conditions of inherited deficiency of urocanase, the metabolic flux is redirected, leading to elevated levels of this compound in the urine, a condition known as urocanic aciduria. wikipedia.org

Data Tables

Table 1: Properties of Human Histidine Ammonia-Lyase (HAL)

| Property | Value | Source |

|---|---|---|

| Gene Name | HAL | wikipedia.org |

| Chromosomal Location | 12q23.1 | wikipedia.org |

| Enzyme Commission (EC) Number | 4.3.1.3 | wikipedia.org |

| Cellular Location | Cytosol | wikipedia.org |

| Substrate | L-histidine | wikipedia.org |

| Products | trans-Urocanic acid, Ammonia | wikipedia.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| cis-Urocanic acid |

| trans-Urocanic acid |

| 4-imidazolone-5-propionic acid |

| Alanine |

| Ammonia |

| Glucagon |

| Glucocorticoids |

| Glutamic acid |

| Glycine |

| Histidinol |

| L-histidine |

| Serine |

Isomerization Dynamics of Urocanic Acid: Focus on Cis Urocanic Acid Formation

Photochemical Mechanisms of trans-to-cis Isomerization

The conversion of trans-urocanic acid to cis-urocanic acid is predominantly initiated by the absorption of ultraviolet (UV) radiation. researchgate.netresearchgate.net This photoisomerization is a complex process influenced by the wavelength of light and the surrounding environment. aip.orgnih.gov

Wavelength Dependence and Quantum Yields of Isomerization

The efficiency of the trans-to-cis isomerization of urocanic acid is notably dependent on the wavelength of the absorbed UV radiation. aip.orgnih.gov The quantum yield, which represents the efficiency of a photochemical process, is not uniform across the absorption spectrum of trans-urocanic acid. aip.orgacs.org While trans-urocanic acid has a strong absorption peak around 268 nm in aqueous solutions, the maximum efficiency for isomerization to the cis-form occurs at longer wavelengths, in the 300-320 nm range. nih.govacs.org Conversely, excitation at the absorption maximum (260-285 nm) results in significantly less isomerization. aip.orgnih.gov

The action spectrum for cis-urocanic acid production in vitro shows a peak at approximately 280 nm, which is red-shifted from the absorption peak of trans-urocanic acid. nih.gov This shift is attributed to the wavelength-dependent quantum yields. nih.gov In the skin (in vivo), the action spectrum for isomerization is further red-shifted to 300-310 nm. nih.gov This additional shift may be due to the interaction of trans-urocanic acid with proteins in the stratum corneum, causing a change in its absorption properties, combined with the increasing quantum yields in this longer wavelength range. nih.gov

The quantum yield for the conversion of trans-urocanic acid to cis-urocanic acid has been reported to be approximately 0.50 at 310 nm, while it drops to nearly 0.05 at the absorption maximum of 268 nm. aip.org This unusual wavelength dependence highlights the complexity of the photochemical processes involved. acs.orgnih.gov

Interactive Data Table: Wavelength Dependence of trans-to-cis this compound Isomerization

| Wavelength (nm) | Relative Isomerization Efficiency | Quantum Yield (Φ) | Key Observation |

| 260-285 | Very low | ~0.05 | Excitation at the absorption maximum is inefficient for isomerization. aip.orgnih.gov |

| 280 | Maximal in vitro production | - | Peak of the in vitro action spectrum for cis-UCA formation. nih.gov |

| 300-320 | Highest | - | Region of greatest quantum efficiency for isomerization in solution. nih.gov |

| 310 | High | ~0.49-0.50 | Excitation leads to efficient formation of the cis-isomer. aip.orgnih.gov |

| 320-360 | Weak absorption | - | Isomerization still occurs in this UV-A range. pnas.org |

Influence of Environmental Factors on Isomerization Efficiency

The efficiency of trans-to-cis this compound isomerization can be influenced by various environmental factors, including the solvent and pH. The nature of the solvent can affect the excited-state dynamics. For instance, studies in different solvents like ethanol (B145695) and dioxane show changes in the relaxation dynamics from the excited state. rsc.org

The pH of the environment is another critical factor, as it determines the protonation state of the imidazole (B134444) ring and the carboxylic acid group of this compound. mdpi.comsemanticscholar.org These different ionic forms can exhibit distinct photochemical behaviors. diva-portal.org For example, the pKa values of the imidazole moiety differ between the cis and trans isomers, which can influence their stability and interactions in different pH environments. mdpi.com The interaction of this compound with biological macromolecules, such as proteins in the stratum corneum, can also alter its absorption spectrum and, consequently, its photoisomerization efficiency. nih.gov This is believed to contribute to the red shift observed in the in vivo action spectrum for isomerization. nih.gov

Non-Photochemical Pathways for cis-Urocanic Acid Generation

While photochemical isomerization is the primary route for cis-urocanic acid formation in the skin, the possibility of other pathways has been considered.

Enzymatic Interconversion Mechanisms (if reported in literature)

The primary enzyme associated with this compound metabolism is urocanase, which catalyzes the conversion of trans-urocanic acid to imidazolonepropionate. researchgate.net The literature does not extensively report on a direct, widespread enzymatic mechanism for the interconversion between trans- and cis-urocanic acid in humans. The formation of cis-urocanic acid in the epidermis is largely attributed to UV-induced photoisomerization, as urocanase activity is absent in the stratum corneum where this compound accumulates. uva.nl However, some research has noted the existence of a this compound isomerase in the bacterium Micrococcus luteus that facilitates the interconversion of the two isomers. psu.edu

Thermal Isomerization Considerations in Biological Contexts

The potential for thermal isomerization of trans-urocanic acid to the cis-isomer under biologically relevant temperatures is generally considered to be insignificant compared to the photochemical pathway. While some studies on fish storage have noted the conversion of trans- to cis-urocanic acid at various temperatures, this is distinct from the conditions in living human skin. researchgate.net The energy barrier for thermal isomerization is typically high, and the primary driver for the accumulation of cis-urocanic acid in biological systems exposed to sunlight is UV radiation.

Reversibility and Equilibrium of cis-trans this compound Interconversion

The photoisomerization of this compound is a reversible process. uitm.edu.myresearchgate.net Not only does UV radiation convert trans-urocanic acid to the cis isomer, but it can also drive the reverse reaction, converting cis-urocanic acid back to the trans form. researchgate.net This interconversion leads to the establishment of a photostationary state, where the rates of the forward and reverse reactions are equal, and the relative concentrations of the two isomers remain constant under continuous irradiation. researchgate.net

The position of this equilibrium is dependent on the irradiation conditions. For instance, in vitro studies have shown that at equilibrium, approximately 55% of the this compound is in the cis form. nih.gov Similar percentages have been observed in vivo in mouse skin exposed to UVB radiation. nih.gov Other research indicates that the equilibrium concentration for cis-urocanic acid can reach as high as 60–70% of the total this compound in the epidermis upon UV exposure. rsc.org

The dynamics of reaching this equilibrium have also been investigated. One study examining the photoisomerization of cis-urocanic acid found that the maximal quantity of trans-urocanic acid produced was around 38%, with 62% of the cis isomer remaining unreacted, indicating the photostationary state had been reached. researchgate.net The study also noted slight variations in the photostationary state at different light irradiances. researchgate.net

The table below summarizes findings on the equilibrium composition of this compound isomers under different conditions.

| Condition | cis-Urocanic Acid (%) | trans-Urocanic Acid (%) | Source |

| In vitro (at equilibrium) | ~55 | ~45 | nih.gov |

| In vivo (mouse skin, UVB exposure) | ~55 | ~45 | nih.gov |

| Epidermis (upon UV exposure) | 60–70 | 30–40 | rsc.org |

| In vitro (cis-UA irradiation, 0.40 mW cm⁻²) | ~62 | ~38 | researchgate.net |

| In vitro (cis-UA irradiation, 0.20 mW cm⁻²) | ~73 | ~27 | researchgate.net |

| In vitro (cis-UA irradiation, 0.10 mW cm⁻²) | ~71 | ~29 | researchgate.net |

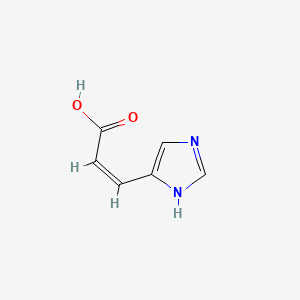

Structural and Conformational Analysis of cis-Urocanic Acid Isomer

The distinct biological activities of trans- and cis-urocanic acid isomers are rooted in their different three-dimensional structures. The cis isomer possesses a unique conformation that is crucial for its function.

Nuclear Magnetic Resonance (NMR) analysis has been a key technique in elucidating the structure of cis-urocanic acid. pnas.org These studies reveal that the ring-like structure of cis-urocanic acid is stabilized by a strong intramolecular hydrogen bond. pnas.org This bond forms between the inner nitrogen atom of the imidazole ring and the carboxylic acid group. pnas.org This intramolecular interaction is a defining feature of the cis isomer's conformation in solution. pnas.org

Theoretical and computational studies have further explored the conformational landscape of this compound isomers. photobiology.comacs.org For cis-urocanic acid, the s-trans, s-cis conformation is identified as one of the most stable forms. acs.org Quantum chemical calculations have also been employed to understand the intramolecular hydrogen bond and its influence on the molecule's properties. acs.org The structure of cis-urocanic acid can also exist in different prototropic forms, which can influence its photochemical behavior. acs.org

The table below provides key structural and physicochemical properties of cis-urocanic acid.

| Property | Value/Description | Source(s) |

| IUPAC Name | (Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | wikipedia.org |

| Molecular Formula | C₆H₆N₂O₂ | wikipedia.orgscbt.com |

| Molar Mass | 138.12 g/mol | scbt.com |

| Key Conformational Feature | Intramolecular hydrogen bond between imidazole nitrogen and carboxylic acid moiety | pnas.org |

| pKa (Carboxylate) | ~2.9 | researchgate.net |

| pKa (Imidazole) | ~7.2 | researchgate.net |

Metabolic Fates and Degradation of Cis Urocanic Acid

The Urocanase Pathway: Hydrolysis of Urocanic Acid to Imidazolonepropionate

The primary metabolic route for the degradation of this compound, including the cis isomer, is the urocanase pathway. This pathway is the second step in the catabolism of L-histidine. wikipedia.orgwikipedia.org The key enzyme in this process is urocanase (EC 4.2.1.49), also known as urocanate hydratase or imidazolonepropionate hydrolase. wikipedia.orgebi.ac.uk Urocanase catalyzes the hydration of urocanate to 4,5-dihydro-4-oxo-5-imidazolepropanoate, commonly known as imidazolonepropionate. wikipedia.orgebi.ac.uk This reaction is a critical juncture in histidine metabolism, ensuring the proper breakdown of this essential amino acid. wikipedia.org

Characterization of Urocanase Enzymes Across Species

Urocanase is a highly conserved enzyme found across various biological kingdoms, including bacteria, vertebrates, and even some plants like Trifolium repens (white clover). wikipedia.orgebi.ac.uk In humans, the enzyme is encoded by the UROC1 gene located on chromosome 3. wikipedia.orggenecards.org The human urocanase protein consists of 676 amino acids and functions as a homodimer, meaning it is composed of two identical subunits. wikipedia.org

A key feature of urocanase across all species is its tight binding to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is essential for its catalytic activity. wikipedia.orgebi.ac.uk

Mechanistic Aspects of Urocanase Catalysis

The catalytic mechanism of urocanase is unique in that it utilizes NAD+ not as a redox cofactor, but as an electrophile. wikipedia.orgasm.orgnih.gov The NAD+ molecule acts as an electron sink, facilitating the addition of a water molecule across the double bond of the urocanate side chain. wikipedia.orgnih.gov

The proposed mechanism involves the following key steps:

Electrophilic Attack: The tightly bound NAD+ acts as an electrophile, attacking the imidazole (B134444) ring of urocanate. wikipedia.orgnih.gov This leads to the formation of an imidazole-NAD+ adduct. nih.gov

Water Addition: The formation of the adduct promotes the addition of a water molecule to the conjugated double bond system of urocanate. wikipedia.orgnih.gov

Rearrangement and Product Formation: This is followed by a sigmatropic rearrangement, leading to the formation of 4,5-dihydro-4-oxo-5-imidazolepropanoate (imidazolonepropionate). wikipedia.org

Regulatory Networks Modulating Urocanase Activity

The activity of urocanase is subject to regulation, particularly in bacteria where the histidine utilization (hut) operon controls the expression of genes involved in histidine catabolism. In many Gram-negative bacteria, a regulatory protein known as HutC acts as a transcriptional repressor of the hut genes. nih.gov Urocanate can act as an inducer, binding to HutC and causing it to dissociate from the DNA, thereby allowing the transcription of the hut genes, including hutU (the gene for urocanase). nih.gov This allows the bacterium to utilize histidine as a source of carbon and nitrogen when preferred sources are unavailable. nih.gov

In Bacillus subtilis, imidazolepropionate, a structural analog of urocanate, acts as a competitive inhibitor of urocanase. researchgate.net Furthermore, recent research in Acinetobacter sp. has identified complex regulatory networks involving various transcription factors and elements essential for translation initiation and RNA polymerase binding, suggesting intricate control over urocanase expression. researchgate.net Post-translational modifications, such as phosphorylation, may also play a role in modulating urocanase function. researchgate.net

Subsequent Steps in Histidine Catabolism Leading from cis-Urocanic Acid Metabolites

Following the formation of imidazolonepropionate from this compound, the catabolic pathway continues. Imidazolonepropionate is a relatively unstable compound. nih.gov It is hydrolyzed by the enzyme imidazolonepropionase (HutI) to N-formiminoglutamate (FIGLU). wikipedia.orgresearchgate.net

From N-formiminoglutamate, the pathway can diverge depending on the organism. researchgate.net

In some bacteria like Aerobacter aerogenes, Salmonella typhimurium, and Bacillus subtilis, N-formiminoglutamate is hydrolyzed to formamide (B127407) and glutamate (B1630785) by the enzyme formiminoglutamate hydrolase (HutG). researchgate.net

In the liver of animals, the formimino group of N-formiminoglutamate is transferred to tetrahydrofolic acid, yielding glutamate. researchgate.net

In other bacteria, such as some pseudomonads, N-formiminoglutamate is hydrolyzed to ammonia (B1221849) and N-formyl-L-glutamate, which is then further broken down to glutamate and formate. researchgate.net

Ultimately, these pathways converge on the production of glutamate, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.org

Excretion and Elimination Pathways of this compound Isomers

Under normal physiological conditions in mammals, histidine is completely metabolized in the liver, and therefore, very little this compound is found in the urine. wikipedia.orgnih.gov However, this compound does accumulate in the skin, where it is derived from the breakdown of filaggrin, a histidine-rich protein. nih.gov In the skin, the absence of urocanase activity prevents its further degradation. nih.gov

The primary route of elimination for excess this compound, which can occur due to genetic defects in its metabolism, is through the urine. wikipedia.orgwikipedia.org This condition is known as urocanic aciduria. wikipedia.orgwikipedia.org The excretion of this compound in sweat is also documented. nih.gov

Implications of Impaired this compound Metabolism: Mechanistic Insights from Genetic Models

Inherited deficiency of the urocanase enzyme leads to the metabolic disorder known as urocanic aciduria. wikipedia.orgwikipedia.org This is an autosomal recessive condition caused by mutations in the UROC1 gene. genecards.orgcsic.es Individuals with urocanase deficiency have elevated levels of this compound in their urine and blood. wikipedia.orgresearchgate.net

Studies on patients with urocanic aciduria have provided valuable mechanistic insights into the function of the urocanase enzyme. For example, specific mutations identified in the UROC1 gene, such as p.L70P and p.R450C, have been shown to have pathological effects. csic.esresearchgate.net In silico analysis and in vitro expression studies of these mutations have demonstrated how they can alter the structure and function of the urocanase enzyme. researchgate.net The p.R450C mutation, for instance, affects a highly conserved residue that is critical for the interaction between urocanase and its substrate, urocanate. csic.esresearchgate.net The substitution of arginine with cysteine at this position disrupts a salt bridge necessary for substrate binding, rendering the enzyme inactive. csic.esresearchgate.net This lack of activity leads to the accumulation of this compound. csic.es While some individuals with urocanic aciduria are asymptomatic, others may exhibit symptoms such as mental retardation and ataxia, suggesting that the buildup of this compound or its metabolites may have neurological consequences. genecards.orgcsic.es

Biochemical and Molecular Roles of Cis Urocanic Acid

cis-Urocanic Acid as a Chromophore and UV Absorber in Biological Systems

As a primary absorber of UV radiation in the skin, urocanic acid plays a dual role. neurology.orgtaylorandfrancis.com While its trans-form offers some level of natural photoprotection, the formation of the cis-isomer initiates distinct photochemical and biological activities. nih.govnih.gov

Spectroscopic Properties and UV Protection Mechanisms

Both cis- and trans-urocanic acid exhibit strong absorption in the UVB spectrum (280-320 nm), with absorption peaks around 268-270 nm. researchgate.netresearchgate.net This characteristic allows them to act as endogenous sunscreens, absorbing UV photons that could otherwise damage cellular components like DNA. wikipedia.orgtaylorandfrancis.com However, the UV-absorbing property of trans-UCA leads to its conversion to cis-UCA, a process that is central to its biological effects. wikipedia.orguva.nl While trans-UCA was initially considered a natural photoprotectant, its sunscreening effect is relatively low compared to commercial sunscreens. nih.govrsc.org The efficiency of the trans-to-cis isomerization is dependent on the wavelength of the UV radiation. nih.gov

The UV absorption profiles of both isomers are broadly similar, though the molar absorptivity of the cis-isomer is lower. researchgate.net Both isomers also exhibit weak fluorescence. researchgate.net The absorption spectrum of this compound extends into the UV-A range (320-400 nm), and while the photochemistry in this region is less efficient, the higher proportion of UV-A in sunlight suggests it could still be biologically significant. nih.gov

Photoreactivity and Photo-Adduct Formation

Upon UV irradiation, cis-urocanic acid is not only formed but can also participate in further photochemical reactions. Studies have shown that UV radiation can induce the formation of adducts between this compound and DNA, specifically cyclobutane (B1203170) adducts, with UV-C radiation being more efficient than UV-B. uva.nlnih.gov However, the biological significance of these adducts in mediating immunosuppression is questionable, as DNA photolyase, an enzyme that repairs UV-induced DNA damage, is not significantly active on UCA-DNA adducts. nih.gov

Beyond adduct formation, this compound can undergo other UV-induced transformations. In frozen aqueous solutions, UV irradiation can lead to the formation of a photodimer of UCA. uva.nl Furthermore, both isomers can undergo photo-ionization upon pulsed laser irradiation. researchgate.net There is also evidence that cis-UCA can generate reactive oxygen species (ROS) in keratinocytes, leading to oxidative stress and potential cell damage. uitm.edu.my

Immunomodulatory Activities of cis-Urocanic Acid: Mechanistic Investigations in Cellular and Animal Models

Cis-UCA is recognized as a key mediator of UV-induced immunosuppression, influencing various components of the immune system. nih.govaai.org Its effects are systemic, meaning that its formation in the skin can impact immune responses throughout the body. plos.orgnih.gov

Interactions with Immune Cell Receptors and Signaling Pathways (e.g., 5-HT2A receptor)

A significant breakthrough in understanding the immunomodulatory mechanism of cis-UCA was the discovery of its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. Research has identified cis-UCA as an agonist for the 5-HT2A receptor, binding to it with high affinity (Kd = 4.6 nM). medchemexpress.comtargetmol.compnas.orgnih.gov This interaction is believed to be a primary pathway through which cis-UCA exerts its immunosuppressive effects. wikipedia.orgpnas.org

Structural similarities between cis-UCA and serotonin allow it to bind to this receptor, initiating downstream signaling cascades that lead to immune suppression. pnas.org Evidence for this includes the ability of 5-HT2A receptor antagonists, like ketanserin, to block cis-UCA-induced immune suppression in mice. pnas.org Furthermore, anti-serotonin antibodies can also block the immunosuppressive effects of both UV radiation and cis-UCA. pnas.org While the 5-HT2A receptor is a key target, it's possible that other pathways are also involved in the complex immunomodulatory actions of cis-UCA. wikipedia.orgkcl.ac.uk

Modulation of Cytokine Production and Immune Cell Function (e.g., IL-10, T-regulatory cells, antigen-presenting cells)

Cis-UCA significantly alters the production of cytokines and the function of various immune cells. One of its most prominent effects is the enhancement of Interleukin-10 (IL-10) production. aai.orgoup.com Studies have shown that cis-UCA stimulates activated CD4+ T cells to produce IL-10, which is a potent immunosuppressive cytokine. aai.orgoup.com This increased IL-10 can, in turn, inhibit the function of antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines like IL-2 and IFN-γ. aai.org

In addition to T cells, cis-UCA also affects other immune cells. It has been shown to induce the production of IL-10 in B cells. uitm.edu.my Furthermore, cis-UCA can increase the percentage of CD4+CD25+FoxP3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. neurology.orgnih.gov

The function of antigen-presenting cells, such as Langerhans cells and dendritic cells, is also impaired by cis-UCA. neurology.orgnih.govoup.com It inhibits their ability to present tumor antigens, which may contribute to the development of skin cancer. aai.orgoup.comnih.gov This effect on APCs appears to be a direct consequence of cis-UCA action. aai.orgnih.gov In vitro studies have also shown that cis-UCA can decrease the lipopolysaccharide (LPS)-induced secretion of the chemokine CXCL1 from bone marrow-derived APCs. plos.orgnih.gov

Interestingly, in human keratinocytes, cis-UCA has been found to increase the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in a dose-dependent manner. researchgate.net This suggests that the effects of cis-UCA can be cell-type specific.

Here is an interactive data table summarizing the effects of cis-Urocanic Acid on cytokine production:

| Cytokine | Effect | Cell Type | References |

|---|---|---|---|

| IL-10 | Increased production | CD4+ T cells, B cells | neurology.orguitm.edu.myaai.orgoup.com |

| PGE2 | Increased secretion | Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG)-specific T cells | neurology.org |

| IFN-γ | Inhibited production | MBP and MOG-specific T cells, Spleen cells | neurology.orgaai.org |

| IL-2 | Decreased production | Spleen cells | aai.org |

| TNF-α | Increased secretion | Human keratinocytes | researchgate.net |

| IL-6 | Increased secretion | Human keratinocytes | researchgate.net |

| IL-8 | Increased secretion | Human keratinocytes | researchgate.net |

| CXCL1 | Reduced expression/secretion | Colonic tissue, Bone marrow-derived antigen-presenting cells | plos.orgnih.gov |

| IL-17A | Increased expression | Colonic tissue | plos.orgnih.gov |

Molecular Targets and Downstream Effectors of cis-Urocanic Acid in Immune Regulation

The primary molecular target for the immunomodulatory effects of cis-UCA is the 5-HT2A receptor. pnas.orgnih.gov Activation of this receptor on immune cells, including dendritic cells, is a critical step in initiating immune suppression. pnas.org

In keratinocytes, cis-UCA can up-regulate the expression of cyclooxygenase-2 (PTGS2), leading to increased production of prostaglandin (B15479496) E2 (PGE2), another molecule with immunomodulatory properties. researchgate.net The signaling pathways in keratinocytes that lead to the production of pro-inflammatory cytokines appear to be independent of the 5-HT2A and platelet-activating factor (PAF) receptors. kcl.ac.uknih.gov

The collective evidence points to a multi-faceted mechanism of action for cis-UCA, where it acts as a systemic immunomodulator by targeting specific receptors on immune cells, altering cytokine profiles, and impairing the function of key players in the immune response.

Role in Skin Homeostasis and Epidermal Barrier Function: Cellular and Molecular Mechanisms

Cis-urocanic acid (cis-UCA), formed from its trans isomer upon exposure to ultraviolet radiation (UVR), plays a multifaceted role in maintaining the delicate balance of the skin. researchgate.net While its immunosuppressive properties are well-documented, its influence extends to the fundamental processes of skin homeostasis and the integrity of the epidermal barrier. researchgate.netuitm.edu.my This involves intricate interactions at the cellular and molecular level, particularly with keratinocytes, the primary cells of the epidermis, and as a component of the skin's natural moisturizing factor (NMF).

Influence on Keratinocyte Biology and Differentiation

Cis-UCA directly influences the behavior of keratinocytes, the building blocks of the epidermis. aai.org Studies have shown that cis-UCA can initiate the transcription of a specific set of genes within primary human keratinocytes. aai.orgmdpi.com This is a significant finding, as the trans isomer has little to no such effect. aai.org

The genes upregulated by cis-UCA are often associated with critical cellular processes, including:

Apoptosis (programmed cell death) aai.org

Cell growth arrest aai.org

Cytokine production aai.org

Oxidative stress aai.org

A notable effect of cis-UCA on keratinocytes is the dramatic induction of prostaglandin-endoperoxide synthase-2 (PTGS2 or COX-2), which leads to an increased secretion of prostaglandin E2 (PGE2). aai.org Furthermore, cis-UCA enhances the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in a dose-dependent manner. aai.org These actions are often mediated through the activation of the transcription factor NF-κB and the induction of lipid peroxidation. aai.org

Interestingly, while some studies initially suggested that the effects of cis-UCA on immune suppression were mediated through serotonin (5-HT2A) or platelet-activating factor (PAF) receptors, further research on primary human keratinocytes has indicated that cis-UCA stimulates the production of these immunomodulatory mediators through a pathway independent of these receptors. nih.gov This highlights the complexity of cis-UCA's signaling mechanisms within the skin. The process of keratinocyte differentiation is fundamental to the formation of the stratum corneum, the outermost layer of the epidermis that provides the primary barrier function. frontiersin.org While trans-UCA is a direct product of filaggrin breakdown during this process, the subsequent conversion to cis-UCA by UVR introduces a bioactive molecule that can modulate the local microenvironment. researchgate.netnih.gov

Participation in Natural Moisturizing Factor Composition and Function

The natural moisturizing factor (NMF) is a complex mixture of water-soluble compounds found within the corneocytes of the stratum corneum. mhmedical.com Its primary role is to maintain adequate hydration of the skin, which is crucial for the flexibility and integrity of the epidermal barrier. mhmedical.com this compound, in its trans form, is a significant component of NMF, arising from the enzymatic deamination of the amino acid histidine, which is released during the breakdown of the protein filaggrin. researchgate.netmhmedical.comnih.gov

Upon exposure to UV radiation, trans-UCA is isomerized to cis-UCA. While trans-UCA contributes to the acidic pH of the skin surface and its hygroscopic nature helps to retain water, the presence of cis-UCA also influences the skin's barrier function, albeit through different mechanisms. researchgate.netnih.gov For instance, in conditions like atopic dermatitis, where the skin barrier is compromised, reduced levels of trans-UCA due to filaggrin deficiency can impair skin hydration and pH balance. uitm.edu.mynih.gov Some studies suggest that topical application of cis-UCA can improve barrier function in such conditions by reducing transepidermal water loss (TEWL) and erythema, likely through its anti-inflammatory effects. uitm.edu.mytaylorandfrancis.com

Putative Roles in Other Physiological Processes: Mechanistic Explorations in Non-Human Models

The influence of cis-urocanic acid extends beyond the skin, as suggested by studies in non-human models which have revealed its potential systemic effects. researchgate.net Once formed in the skin, cis-UCA can be distributed systemically, where it can modulate immune responses in distant organs. plos.org

For example, in a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, subcutaneous administration of cis-UCA was shown to ameliorate the severity of the intestinal inflammation. plos.org This protective effect was associated with a reduction in the colonic expression of the chemokine CXCL1 and the preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for immune tolerance. plos.org However, this beneficial effect was not observed in IL-10 deficient mice, suggesting that the anti-inflammatory action of cis-UCA in this model is dependent on the presence of this key anti-inflammatory cytokine. plos.org

Furthermore, in rodent models, cis-UCA has demonstrated anti-inflammatory effects in other tissues, including the bladder and the eye. researchgate.net For instance, in a study on human retinal pigment epithelial (RPE) cells, cis-UCA was found to be cytoprotective and to reduce the levels of inflammatory mediators like IL-1β and IL-18 following UVB irradiation. researchgate.netresearchgate.net This suggests a potential role for cis-UCA in mitigating inflammation in ocular tissues. researchgate.netresearchgate.net These findings in non-human models and in vitro systems highlight the potential for cis-UCA to exert systemic immunomodulatory effects, opening avenues for further investigation into its broader physiological roles. researchgate.netplos.org

Advanced Analytical Methodologies for Cis Urocanic Acid Quantification and Characterization

Chromatographic Techniques for Isomer Separation and Detection

Chromatographic methods are fundamental to the analysis of cis-urocanic acid, primarily due to the need to separate it from its trans isomer, which is often present in much higher concentrations. The subtle structural difference between these two geometric isomers necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the separation and quantification of urocanic acid isomers. nih.govresearchgate.netup.pt Its versatility allows for the analysis of samples from various biological sources, including skin, urine, and plasma. uva.nl

Reverse-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column can be used with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov To enhance separation, ion-pairing reagents such as sodium heptanesulphonate may be added to the mobile phase. nih.gov The separation of cis- and trans-urocanic acid from their precursor, histidine, can be achieved using a mobile phase of aqueous triethylammonium (B8662869) phosphate (B84403) (TEAP) and acetonitrile. researchgate.net Specialized columns, such as those with β-Cyclodextrin, have also been successfully utilized to resolve the isomers. researchgate.net

Detection is most commonly achieved using a UV/Vis detector, as this compound is a strong chromophore. nih.govup.pt The detection wavelength is typically set around 263-268 nm to monitor both isomers. researchgate.netescholarship.orgnih.gov This method provides robust and reproducible quantification, with detection limits reported to be as low as 45 pmol for cis-urocanic acid in urine samples. uva.nl

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). nih.govapri.com.au This combination, known as LC-MS, provides not only retention time data but also mass-to-charge ratio information, which aids in the definitive identification of the compounds. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (HILIC-MS/MS) has been developed for the simultaneous determination of cis-urocanic acid and other metabolites in human stratum corneum without the need for derivatization. nih.gov This method offers high sensitivity, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov

| Parameter | HPLC-UV/Vis | HPLC-MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |

| Common Column | C18, β-Cyclodextrin | C18, Amide |

| Mobile Phase Example | Phosphate buffer/acetonitrile with ion-pairing agent. nih.gov | Water/acetonitrile gradient. nih.gov |

| Detection Wavelength | ~264-268 nm. nih.govescholarship.org | N/A |

| Sensitivity | Picomole range. uva.nl | Nanogram per milliliter range. nih.gov |

| Advantages | Robust, cost-effective, widely available. | High sensitivity and specificity, definitive identification. nih.gov |

| Disadvantages | Lower specificity than MS, potential for co-eluting interferences. | Higher cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolomic analysis, including the detection of cis-urocanic acid. scielo.brscielo.br However, due to the low volatility and polar nature of this compound, a derivatization step is necessary before analysis. scielo.brscielo.br This process involves chemically modifying the analyte to increase its volatility and thermal stability. scielo.br

Common derivatization methods include silylation, where active hydrogens in functional groups like carboxylic acids and amines are replaced with a trimethylsilyl (B98337) (TMS) group. scielo.brresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. researchgate.net Another approach is oximation followed by silylation, which is particularly useful for protecting carbonyl groups. scielo.br Alkylation using reagents like ethyl chloroformate (ECF) is also a viable derivatization strategy. pragolab.cz

Once derivatized, the sample is introduced into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. scielo.br GC-MS offers high resolution and sensitivity, making it suitable for identifying biomarkers in complex biological samples. scielo.br

| Derivatization Agent | Purpose | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility. | researchgate.net |

| Methoxyamine hydrochloride (MeOX) | Oximation to protect carbonyl groups. | researchgate.net |

| Ethyl chloroformate (ECF) | Alkylation to form volatile derivatives. | pragolab.cz |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the structural confirmation and quantitative measurement of cis-urocanic acid. These methods exploit the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in cis-Urocanic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cis-urocanic acid. Analysis by ¹H and ¹³C NMR confirms the ring-like structure of cis-urocanic acid, which is stabilized by a strong intramolecular hydrogen bond between the imidazole (B134444) ring's inner nitrogen and the carboxylic acid moiety. pnas.org This structural feature is a key differentiator from the trans isomer.

NMR studies have been conducted to investigate the pKa values of cis-urocanic acid. By monitoring the chemical shifts of ¹H and ¹³C nuclei as a function of pH, the stepwise pKa values have been determined. researchgate.net For example, in a 90% acetone-d₆, 10% H₂O solvent system, nonlinear least-squares regression analysis of NMR data yielded pK₁ and pK₂ values of 2.9 and 7.2, respectively, for multiple protons. researchgate.net The extreme downfield chemical shift of a specific ¹H resonance provides evidence for the strengthening of the intramolecular hydrogen bond due to coulombic interactions between the charged imidazolium (B1220033) and carboxylate groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used and straightforward method for determining the concentration of cis-urocanic acid. escholarship.orgrsc.org As a potent chromophore, this compound exhibits strong absorption in the UV region of the electromagnetic spectrum. taylorandfrancis.com

The concentration of cis-urocanic acid can be determined spectrophotometrically by measuring its absorbance at a specific wavelength. pnas.org The UV absorption spectrum of cis-urocanic acid is distinct from that of the trans isomer, allowing for their differentiation. rsc.org For instance, UV-vis spectra of cis-urocanic acid can be used to monitor its concentration changes, such as in studies investigating its binding to metal ions like Cu(II). researchgate.net The method is also fundamental in HPLC systems equipped with UV detectors for the quantification of the separated isomers. nih.govnih.gov The absorbance is typically measured around 268 nm for quantification purposes in such systems. escholarship.org

| Spectroscopic Technique | Information Obtained | Key Findings for cis-Urocanic Acid |

| NMR Spectroscopy | Detailed structural information, pKa values. | Confirms the intramolecular hydrogen-bonded ring structure. pnas.org Determined pKa values of 2.9 and 7.2 in a mixed solvent system. researchgate.net |

| UV-Vis Spectroscopy | Concentration measurement, monitoring of reactions. | Strong absorption in the UV range allows for quantification. escholarship.orgpnas.org Used as a detection method in HPLC. nih.govnih.gov |

Mass Spectrometry-Based Platforms for High-Throughput Analysis of this compound Metabolites

Mass spectrometry (MS) has become a cornerstone in metabolomics, offering high-throughput and sensitive analysis of a wide array of metabolites, including this compound and its derivatives. nih.govresearchgate.net MS-based platforms are particularly valuable for clinical investigations due to their high sensitivity, low detection limits, and accurate identification capabilities. nih.govup.pt

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful configuration used in metabolomic profiling to identify and quantify endogenous metabolites. koreamed.orgnih.gov In such studies, this compound has been identified as a metabolite that shows significant changes in response to certain stimuli or treatments. koreamed.orgresearchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis. nih.gov

For high-throughput applications, automated sample preparation workflows can be integrated with GC-MS or LC-MS systems. pragolab.cz These platforms enable the rapid analysis of a large number of samples, which is crucial for large-scale metabolomic studies. The development of metabolite libraries containing mass spectral data further aids in the rapid identification of compounds like this compound in complex biological matrices. pragolab.cz The integration of MS with various chromatographic techniques provides a robust and comprehensive approach to studying the metabolome, including the intricate pathways involving cis-urocanic acid.

LC-MS/MS for Isomer-Specific Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of cis-UCA in complex biological samples such as plasma, urine, and skin extracts. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography, which can resolve the cis and trans isomers, with the high selectivity and sensitivity of tandem mass spectrometry for detection. researchgate.net

The core principle involves chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC), followed by ionization of the target molecule and subsequent fragmentation. jst.go.jp The mass spectrometer is set to monitor specific precursor-to-product ion transitions for cis-UCA, a mode known as Multiple Reaction Monitoring (MRM). This allows for highly specific detection, even in the presence of a multitude of other compounds found in biological matrices. science.gov For instance, a validated LC-MS/MS method was successfully used to analyze cis-UCA concentrations in human plasma and urine, demonstrating its suitability for pharmacokinetic studies. medicaljournals.se In such studies, the concentrations in plasma and urine were found to be below the detection limits of 0.2 µg/ml and 2 µg/ml, respectively, indicating negligible systemic exposure from topical applications. medicaljournals.se

The ability to distinguish between the isomers is crucial, as their biological activities differ significantly. acs.org High-performance liquid chromatography (HPLC) methods, often coupled with MS, have proven advantageous for this purpose, allowing for accurate identification and quantification essential for clinical investigations. researchgate.net

Table 1: Examples of LC-MS/MS Methods for this compound Isomer Quantification

| Parameter | Method 1 (Human Plasma/Urine) | Method 2 (Human Stratum Corneum) | Method 3 (Human Urine) |

| Analytical Technique | LC-MS/MS | HILIC-ESI-MS/MS | HPLC with UV Detection |

| Matrix | Plasma, Urine | Stratum Corneum | Urine |

| Sample Preparation | Not specified | Not specified | C18 Solid-Phase Extraction (SPE) |

| Separation Principle | Not specified | Hydrophilic Interaction | Reverse-Phase |

| Detection | Tandem Mass Spectrometry | Electrospray Ionization Tandem MS | UV Absorbance (268 nm) |

| Lower Limit of Detection (LOD) | 0.2 µg/ml (plasma), 2 µg/ml (urine) medicaljournals.se | Nanomolar range jst.go.jp | 5 pmol escholarship.org |

| Key Finding | Negligible systemic exposure after topical application. medicaljournals.se | Rapid and simultaneous determination of cis/trans-UCA. jst.go.jp | UCA ratio (cis/trans) increases after UV exposure. escholarship.org |

Development of Targeted Metabolomics Approaches for cis-Urocanic Acid

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, often linked to specific metabolic pathways of interest. nih.gov Cis-Urocanic acid is increasingly included in these targeted panels due to its role as a key signaling molecule and biomarker in various physiological and pathological processes, including immune modulation and skin diseases. nih.govresearchgate.net

Developing a targeted metabolomics approach involves creating a highly specific and sensitive method, typically using LC-MS/MS in MRM mode, to quantify cis-UCA alongside other relevant metabolites. science.gov This allows researchers to study the interplay between cis-UCA and other components of a metabolic network. For example, metabolomic studies in psoriatic lesions have identified decreased levels of this compound, suggesting a potential deficit in local immunosuppression mediated by cis-UCA. nih.gov In studies of inflammation, cis-UCA has been identified as a potential biomarker, with its levels changing in response to inflammatory stimuli. researchgate.net These targeted approaches are critical for elucidating the mechanisms behind diseases and for discovering potential biomarkers for diagnosis and treatment monitoring. innovareacademics.in

Table 2: Inclusion of cis-Urocanic Acid in Targeted Metabolomics Studies

| Study Focus | Biological Matrix | Associated Pathway | Key Finding Related to UCA |

| Psoriatic Disease | Skin Lesions | Histidine Metabolism, Immune Regulation | A decrease in this compound was observed in psoriatic lesions compared to non-involved skin, potentially indicating a deficit of local immunosuppression. nih.gov |

| Inflammatory Models | Serum, Urine | Histidine Metabolism | This compound was identified as a potential biomarker in a carrageenan-induced inflammation model. researchgate.net |

| UVB-Exposed Skin | Skin Tissue | Amino Acid Metabolism | Cis-UCA was identified as a key discriminating metabolite characterizing the skin's response to chronic UVB exposure. scielo.br |

Method Validation and Considerations for Biological Sample Preparation and Matrix Effects

The reliability of quantitative data for cis-UCA depends on rigorous method validation and careful management of pre-analytical variables, especially sample preparation and matrix effects. researchgate.net

Method Validation: A quantitative bioanalytical method must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. For cis-UCA, this involves assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, and recovery. escholarship.org For example, one HPLC method for UCA isomers in urine reported a mean recovery of 92.6% for cis-UCA. escholarship.org Accuracy is often assessed via spike-and-recovery experiments, where a known amount of the analyte is added to the biological matrix. nih.gov It is generally accepted that accuracy should be within ±15% for quantitative LC-MS/MS methods. nih.gov

Biological Sample Preparation: Biological matrices are complex, containing numerous components like salts, lipids, and proteins that can interfere with analysis. researchgate.net The goal of sample preparation is to remove these interferences while efficiently extracting cis-UCA. Common techniques include:

Protein Precipitation (PP): A simple method where a solvent like acetonitrile is used to precipitate proteins from plasma or tissue homogenates. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). scielo.br

Solid-Phase Extraction (SPE): Considered a more effective cleanup method, SPE uses a solid sorbent to bind either the analyte of interest or the interfering components of the matrix. nih.govresearchgate.net For instance, C18 SPE columns have been used to purify UCA isomers from urine before HPLC analysis. escholarship.org This technique is highly effective at removing salts and phospholipids, which are major sources of matrix effects.

Matrix Effects: Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample that can suppress or enhance the ionization of the target analyte. nih.gov This can lead to inaccurate quantification. nih.gov Phospholipids are a primary cause of matrix effects in plasma and serum analysis. Strategies to mitigate matrix effects include:

Optimized Sample Cleanup: Employing robust sample preparation techniques like SPE or specific phospholipid removal technologies can significantly reduce interfering components. nih.gov

Chromatographic Separation: Adjusting the LC method to chromatographically separate cis-UCA from the bulk of matrix components is a crucial step. nih.gov

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the preferred approach for compensating for matrix effects. A SIL-IS for cis-UCA (e.g., containing ¹³C or ¹⁵N) will have nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, thus enabling accurate correction and reliable quantification. nih.gov

Table 3: Summary of Method Validation and Sample Preparation Considerations

| Parameter | Description | Common Values / Approaches | Reference |

| Accuracy | Closeness of measured value to the true value. | Generally within ±15% relative error. | nih.gov |

| Recovery | Efficiency of the extraction process. | 92.6% for cis-UCA from urine using SPE. | escholarship.org |

| Sample Preparation | Isolation of analyte from matrix. | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). | researchgate.net |

| Matrix Effect Mitigation | Minimizing interference from biological components. | Advanced sample cleanup (SPE), use of Stable Isotope-Labeled Internal Standards (SIL-IS). | nih.gov |

| LOD (Urine) | Lowest concentration that can be reliably detected. | 5 pmol (HPLC-UV). | escholarship.org |

| LOQ (Plasma) | Lowest concentration that can be reliably quantified. | 0.2 µg/ml (LC-MS/MS). | medicaljournals.se |

Genetic and Evolutionary Perspectives of Urocanic Acid Metabolism

Comparative Genomics of Histidine Ammonia-Lyase and Urocanase Genes Across Species